molecular formula C20H16O2 B3178806 Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- CAS No. 79447-10-2

Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-

Cat. No.: B3178806
CAS No.: 79447-10-2
M. Wt: 288.3 g/mol
InChI Key: YFKPNQBRKCNHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- is a benzophenone derivative characterized by a central carbonyl group flanked by two aromatic substituents: a biphenyl moiety at the 4-position and a 3-methoxyphenyl group. Structurally, it consists of two benzene rings connected via a single bond (biphenyl) and a third benzene ring substituted with a methoxy (-OCH₃) group at the 3-position. The compound’s molecular formula is C₂₀H₁₆O₂, with a molecular weight of 288.34 g/mol (inferred from structural analogs) .

The methoxy group enhances solubility and may influence electronic properties, making it relevant for applications in materials science or medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a biphenyl compound reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl or methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methanone, [1,1’-biphenyl]-4-yl(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the activity of enzymes and receptors. Additionally, its structural features allow it to interact with biological membranes, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl or Phenyl Moieties

The following table summarizes key analogs with modifications to the biphenyl or phenyl groups:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
[1,1'-Biphenyl]-4-yl(3-methoxyphenyl)methanone 3-methoxy, biphenyl-4-yl C₂₀H₁₆O₂ 288.34 Not available Baseline for comparison
(4'-Fluoro[1,1'-biphenyl]-4-yl)(3-methoxyphenyl)methanone 4'-fluoro, 3-methoxy C₂₀H₁₅FO₂ 306.33 95711-74-3 Fluorine at 4'-position increases electronegativity and lipophilicity
[1,1'-Biphenyl]-4-yl(3-hydroxyphenyl)methanone 3-hydroxy C₁₉H₁₄O₂ 274.31 86428-96-8 Hydroxy group replaces methoxy, enhancing hydrogen-bonding potential
[1,1'-Biphenyl]-4-ylphenylmethanone None (phenyl) C₁₉H₁₄O 258.31 2128-93-0 Lacks methoxy group; simpler structure with lower polarity

Key Observations :

  • Fluorination (): The 4'-fluoro analog exhibits higher molecular weight (306.33 vs.
  • Hydroxyl vs. Methoxy (): The hydroxyl analog (CAS 86428-96-8) has reduced molecular weight (274.31 vs. 288.34) and increased polarity, which may affect solubility and metabolic stability .
  • Simpler Baseline (): The unsubstituted phenyl variant (CAS 2128-93-0) serves as a reference for studying substituent effects. Its lack of methoxy results in lower molecular weight (258.31) and reduced steric hindrance .

Heterocyclic and Piperazinyl Derivatives

  • Piperazinyl Substituents (): The compound Methanone, [1,1'-biphenyl]-4-yl[4-(3-chlorophenyl)-1-piperazinyl]- introduces a piperazine ring with a 3-chlorophenyl group.
  • Thiazole Derivatives (): Compounds like N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(3-methoxyphenyl)thiazol-2-yl)-... incorporate thiazole rings, which are associated with antimicrobial or anticancer activity. The thiazole moiety adds hydrogen-bonding sites and rigidity compared to the target compound .

Pharmacologically Active Analogs

  • SB-616234-A (): This compound features a methanone core linked to a biphenyl group with an oxadiazole substituent.
  • Quinoline Derivatives (): Compounds such as 7-(3-Dimethylaminopropyl)-6-methoxy-...methanone demonstrate the role of methanone scaffolds in CNS drug design, particularly for serotonin receptor modulation .

Biological Activity

Overview

Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, also known as 4-(3-methoxyphenyl)-4'-biphenylmethanone, is an organic compound with the molecular formula C20H16O2. This compound belongs to the class of aromatic ketones and is characterized by its unique biphenyl and methoxyphenyl groups. Recent studies have investigated its biological activities, particularly its potential as an antimicrobial and anticancer agent.

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which can modify its biological activity. The mechanism of action primarily involves electrophilic aromatic substitution , enabling interactions with enzymes and receptors critical for cellular processes. This interaction can influence signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Methanone has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of pathogens, suggesting potential applications in treating infections. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Significant research has focused on the anticancer properties of Methanone. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness is often measured using IC50 values, which indicate the concentration needed to inhibit cell growth by 50%.

Cell Line IC50 Value (µM) Notes
MDA-MB-231 (Breast)5.0Strong antiproliferative effects observed
A549 (Lung)10.0Moderate activity against lung cancer cells
HeLa (Cervical)3.5High sensitivity to the compound

The presence of the methoxy group in its structure appears to enhance its binding affinity to biological targets, improving selectivity and efficacy against cancer cells .

Case Studies

  • Anticancer Efficacy : A study evaluating various methoxyphenyl derivatives found that compounds similar to Methanone exhibited strong anticancer activities, with some derivatives showing IC50 values as low as 0.07 µM against HeLa cells . These findings highlight the potential for Methanone derivatives in developing targeted cancer therapies.
  • Mechanistic Insights : Research has indicated that Methanone may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and lipid peroxidation . This oxidative stress can lead to cell death pathways that are particularly effective against malignant cells while sparing normal tissues.

Comparative Analysis with Similar Compounds

Methanone can be compared with other biphenyl derivatives to understand its unique properties:

Compound Structure Biological Activity
BenzophenoneLacks methoxy groupModerate anticancer activity
4-MethoxybenzophenoneContains methoxy groupEnhanced anticancer properties
MethanoneBiphenyl + methoxy phenylStronger activity against cancer

The unique combination of structural features in Methanone contributes to its distinctive biological activities compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-?

The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ketones. This involves reacting 3-methoxybenzoyl chloride with biphenyl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include transition metal-catalyzed cross-coupling reactions , such as dual nickel/palladium-catalyzed reductive coupling, which ensures regioselectivity and minimizes byproducts . Optimization of reaction conditions (e.g., temperature, solvent ratios like petroleum ether/ethyl acetate) is critical for yield improvement.

Q. How should researchers validate the purity and structural integrity of this compound?

  • Analytical characterization is essential:

  • NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions. Discrepancies in peak splitting or integration ratios may indicate impurities .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. experimental values within ±0.0005 Da) .
  • Chromatography (TLC/HPLC) for purity assessment. Use petroleum ether/ethyl acetate (20:1 or 100:1) for optimal separation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Molecular weight : ~340–350 g/mol (based on analogs like [1,1'-biphenyl]-2-yl(phenyl)methanone) .
  • Solubility : Likely low in polar solvents due to aromaticity; use DMSO or THF for biological assays.
  • Thermal stability : Melting points for similar biphenyl-methanones range 58–63°C . Confirm via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can computational docking studies predict the biological targets of this compound?

  • Use AutoDock Vina for molecular docking:

Prepare the ligand (methanone derivative) and receptor (e.g., cancer-related proteins) in PDBQT format.

Set grid maps to cover active sites (e.g., ATP-binding pockets in kinases).

Validate results using RMSD clustering (<2 Å deviation from crystallographic poses) .

  • Compare binding affinities (ΔG values) with known inhibitors to prioritize targets .

Q. How to resolve contradictions in NMR data during structural elucidation?

  • Scenario : Observed ¹³C shifts deviate from predicted values.
  • Methodological steps :

Re-examine coupling constants (e.g., meta/para substituent effects on aromatic protons).

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Cross-reference with analogs (e.g., 4-phenylbenzophenone ) to identify electronic effects from methoxy/biphenyl groups.

Verify via X-ray crystallography if crystals are obtainable .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Synthetic modifications :

  • Vary substituents on the biphenyl (e.g., electron-withdrawing groups at the 4' position) .
  • Replace the methoxy group with hydroxyl or halogens to assess polarity effects .
    • Biological assays :
  • Screen against cancer cell lines (e.g., IC₅₀ determination) and compare with analogs like 4-(tert-butyl)-4'-fluoro-1,1'-biphenyl .
  • Use proteomics to identify upregulated/downregulated pathways .

Q. What are the applications of this compound in material science?

  • Photoinitiators : The biphenyl-methanone structure absorbs UV light, making it suitable for initiating polymer crosslinking .
  • Liquid crystals : Analogous compounds (e.g., 4'-pentyl-[1,1'-biphenyl]-4-yl derivatives) exhibit mesogenic properties .
  • Surface coatings : Incorporate into resins for enhanced thermal stability .

Q. Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different studies?

  • Potential causes :

  • Variations in assay conditions (e.g., cell line specificity, serum concentration).
  • Impurities in compound batches (validate via HRMS ).
    • Resolution :

Replicate studies using standardized protocols (e.g., NIH/EPA guidelines).

Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. Why do computational binding predictions differ from experimental results?

  • Common issues :

  • Overlooking solvent effects or protein flexibility in docking simulations .
  • Inaccurate force field parameters for methoxy/biphenyl groups.
    • Solutions :
  • Perform molecular dynamics (MD) simulations to account for conformational changes.
  • Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Properties

IUPAC Name

(3-methoxyphenyl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c1-22-19-9-5-8-18(14-19)20(21)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKPNQBRKCNHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425042
Record name Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79447-10-2
Record name Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an oven-dried flask placed under a nitrogen atmosphere, 3-anisoyl chloride (195 g) and biphenyl (190 g) were stirred in dichloromethane (1.4 L). The flask was placed in an ice bath and to it was added anhydrous aluminum chloride (172 g) in portions, each spaced 10 minutes apart. After the aluminum chloride addition was complete the reaction mixture was heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture was slowly poured into a beaker containing a 10% aqueous solution of hydrochloric acid (1.5 L) and ice while stirring vigorously. A separatory funnel was used to separate the organic and aqueous layers. The recovered organic layer was then washed with deionized water three times with 1 liter each time, hereinafter designated as (3×1 L), dried over sodium sulfate and concentrated by rotary evaporation. Crystals formed while sitting overnight and were collected by vacuum filtration. A recrystallization was then performed by dissolving the crystals in a solution of 10% methanol/90% dichloromethane and subsequently removing nearly all of the solvent by rotary evaporation. Crystals formed while sitting overnight and were collected by vacuum filtration yielding 153 g of [1,1′-biphenyl]-4-yl(3-methoxyphenyl)methanone.
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.